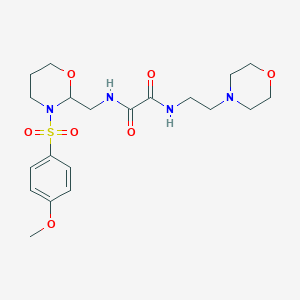
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H30N4O7S and its molecular weight is 470.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound that belongs to the oxalamide class. Its unique structure, characterized by the presence of a methoxyphenylsulfonyl group and an oxazinan ring, suggests significant potential for various biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C21H32N4O7S
- Molecular Weight : 484.6 g/mol
Structural Features
The compound features several key functional groups:
- Oxazinan Ring : Provides structural stability and potential interaction sites.
- Sulfonamide Group : Known for antibacterial properties.
- Morpholinoethyl Side Chain : May enhance solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C21H32N4O7S |
| Molecular Weight | 484.6 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound may involve multiple pathways:
- Inhibition of Matrix Metalloproteinases (MMPs) : Similar compounds have been shown to inhibit MMPs, which are crucial in extracellular matrix remodeling and implicated in various diseases including cancer and arthritis .
- Antibacterial Activity : The sulfonamide moiety suggests potential antibacterial effects through the inhibition of folic acid synthesis, a pathway targeted by many sulfonamide antibiotics .
- Anti-inflammatory Effects : Compounds with oxazinan structures have demonstrated anti-inflammatory properties in preliminary studies, indicating potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Research on structurally similar compounds provides insights into the expected biological activities of this compound:
- Antimicrobial Studies : A study on related sulfonamide derivatives demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound may exhibit similar effects .
- Anti-cancer Potential : Research involving MMP inhibitors has shown promise in reducing tumor invasiveness and metastasis. Given its structural similarities to known MMP inhibitors, this compound could be explored further for its anticancer properties .
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N1-(4-fluorobenzyl)-N2-(3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl)methyl)oxalamide | Antibacterial | Contains fluorobenzyl group |
| N1-(4-fluorophenyl)-N2-(furan-2-ylmethyl)oxalamide | Antifungal | Furan ring instead of oxazinan structure |
| N1-(4-methoxyphenyl)-N2-(isopentyloxalamide) | Anti-inflammatory | Simpler structure |
Propriétés
IUPAC Name |
N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O7S/c1-29-16-3-5-17(6-4-16)32(27,28)24-8-2-12-31-18(24)15-22-20(26)19(25)21-7-9-23-10-13-30-14-11-23/h3-6,18H,2,7-15H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRPTUFSVVBNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














